Desmethyl Erlotinib Acetate

描述

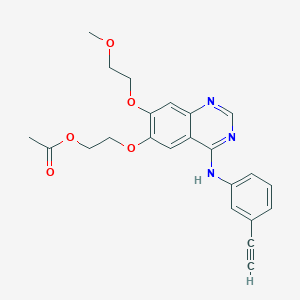

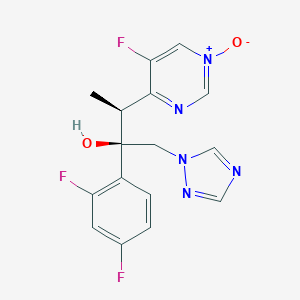

Desmethyl Erlotinib Acetate is a derivative of Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

Erlotinib, from which Desmethyl Erlotinib Acetate is derived, is synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which is prepared from commercially available 3,4-dihydroxy benzaldehyde . The compound is then reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline; this, upon treatment with 3-ethynylaniline in DMF, yields erlotinib·HCl .Molecular Structure Analysis

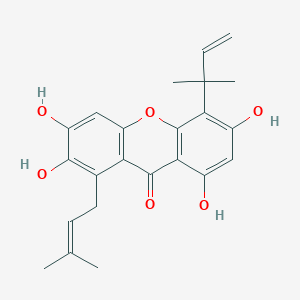

The molecular formula of Desmethyl Erlotinib Acetate is C23H23N3O5 . The molecular weight is 421.45 .Chemical Reactions Analysis

Erlotinib and its metabolites, including Desmethyl Erlotinib Acetate, can be separated and determined using a reverse-phase high-performance liquid chromatographic (HPLC) method . This method has been applied to bulk drugs and biological fluids .科学研究应用

Application in Pharmaceutical Analysis

Specific Scientific Field

This application falls under the field of Pharmaceutical Analysis .

Summary of the Application

Desmethyl Erlotinib Acetate is used in the quantitative determination of erlotinib in human serum using a competitive enzyme-linked immunosorbent assay (ELISA) method .

Methods of Application

The ELISA method was developed and validated for the quantification of erlotinib in 50 mL of samples of human serum . Anti-erlotinib serum was obtained by immunizing mice with an antigen conjugated with bovine serum albumin and 3,4-bis(2-methoxyethoxy)benzoic acid using the N-succinimidyl ester method . Enzyme labeling of erlotinib with horseradish peroxidase was similarly performed using 3,4-bis(2-methoxyethoxy)benzoic acid .

Results or Outcomes

This ELISA was specific to erlotinib and showed very slight cross-reactivity (6.7%) with a major metabolite, O-desmethyl erlotinib . Using this assay, drug levels were easily measured in the blood of mice after oral administration of erlotinib at a single dose of 30 mg/kg .

Application in Clinical Pharmacology

Specific Scientific Field

This application falls under the field of Clinical Pharmacology .

Summary of the Application

Desmethyl Erlotinib Acetate is used in the simultaneous determination of erlotinib and its metabolites in human urine and serum samples by High-Performance Liquid Chromatography .

Methods of Application

After a dilution step, erlotinib and its metabolites have been separated on an Ultrabase 120 Å C 18 column (4.6 mm i.d. × 150 mm, 5 μm) using methanol: 20 mM phosphate buffer pH 5.0 (60:40; v:v) as mobile phase at a flow rate of 1.4 mL min −1 and detected at 248 nm with a diode array detector .

Results or Outcomes

The concentration ranges of erlotinib and desmethyl erlotinib in serum were 380–6510 and 66–558 ng mL−1, respectively, in patients under treatment .

Application in Pharmacokinetic Studies

Specific Scientific Field

This application falls under the field of Pharmacokinetics .

Summary of the Application

Desmethyl Erlotinib Acetate is used in the simultaneous estimation of celecoxib, erlotinib, and desmethyl erlotinib in a pharmacokinetic study in Wistar rats .

Methods of Application

A new method for the simultaneous determination of celecoxib, erlotinib, and its active metabolite desmethyl-erlotinib (OSI-420) in rat plasma, by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionization mode, was developed and validated .

Results or Outcomes

The within- and between-day accuracy and precision of the validated method were within the acceptable limits of < 15% at all concentrations . The quantitation method was successfully applied for the simultaneous estimation of celecoxib, erlotinib, and desmethyl erlotinib in a pharmacokinetic study in Wistar rats .

Application in Analytical Chemistry

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

Desmethyl Erlotinib Acetate is used in the simultaneous separation and determination of erlotinib and its process-related impurities in bulk drugs .

Methods of Application

A simple and rapid reverse-phase high-performance liquid chromatographic (HPLC) method has been developed for this purpose . The analytes have been separated on an Inerstsil ODS-3V (C18) column and detected at 254 nm using a photo diode array (PDA) .

Results or Outcomes

This HPLC method was successfully applied to the analysis of erlotinib bulk drug . The recoveries of erlotinib and process-related impurities were in the range of 92.86 – 106.23%, and found to be specific, precise and reliable for the determination of unreacted raw materials, intermediates in the reaction mixtures and bulk drugs .

Application in Oncology

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

Desmethyl Erlotinib Acetate is used in the treatment of non-small cell lung cancer (NSCLC) .

Methods of Application

Erlotinib, an epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI), is widely used to treat non-small cell lung cancer and unresectable pancreatic cancer . Erlotinib is metabolized by CYP3A4, CYP1A2, and CYP3A5 in the liver, and the induction of CYP3A4 via tobacco smoking has been shown to decrease the blood concentration of erlotinib by about 50% .

Results or Outcomes

Erlotinib has shown a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic NSCLC patients in the second- or third-line setting . Furthermore, erlotinib has significant antitumor activity in first-line treatment .

安全和危害

属性

IUPAC Name |

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(31-11-10-29-16(2)27)22(30-9-8-28-3)14-20(19)24-15-25-23/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMVZQAPXNUGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581467 | |

| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Erlotinib Acetate | |

CAS RN |

183320-15-2 | |

| Record name | Ethanol, 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183320-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)

![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)

![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)

![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)